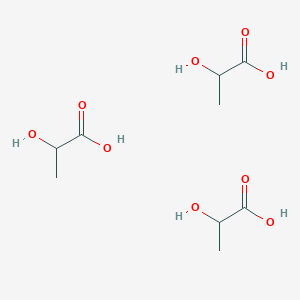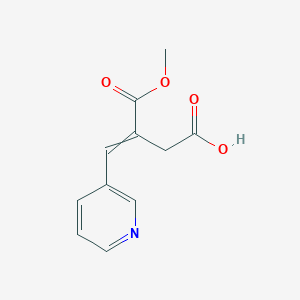
Lactic acid, lactate, lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid with the molecular formula C₃H₆O₃. It is a white, crystalline solid in its pure form and is miscible with water. Lactic acid is an alpha-hydroxy acid (AHA) due to the presence of a hydroxyl group adjacent to the carboxyl group. It is widely found in nature, present in certain plant juices, in the blood and muscles of animals, and in fermented milk products such as sour milk, cheese, and buttermilk . The conjugate base of lactic acid is called lactate.
Méthodes De Préparation
Lactic acid can be produced through both chemical synthesis and microbial fermentation.
-
Chemical Synthesis: : This method typically involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile, which is then hydrolyzed to produce lactic acid. This process yields a racemic mixture of lactic acid (DL-lactic acid) .
-
Microbial Fermentation: : This is the most common industrial method for producing lactic acid. It involves the fermentation of carbohydrates such as glucose, sucrose, or lactose using lactic acid bacteria. The fermentation process can be carried out under anaerobic conditions, and the resulting lactic acid can be purified through various separation techniques such as precipitation, solvent extraction, and membrane separation .
Analyse Des Réactions Chimiques
Lactic acid undergoes several types of chemical reactions due to its functional groups:
-
Esterification: : Lactic acid can react with alcohols to form esters. For example, it reacts with ethanol to form ethyl lactate, a solvent used in various applications .
-
Polymerization: : Lactic acid can undergo polymerization to form polylactic acid (PLA), a biodegradable polymer used in the production of bioplastics .
-
Oxidation and Reduction: : Lactic acid can be oxidized to pyruvic acid or reduced to propionic acid under specific conditions .
-
Neutralization: : Lactic acid reacts with bases such as sodium hydroxide to form lactate salts, such as sodium lactate .
Applications De Recherche Scientifique
Lactic acid has a wide range of applications in various fields:
-
Chemistry: : Lactic acid is used as a precursor for the synthesis of biodegradable polymers like polylactic acid (PLA), which is used in the production of bioplastics .
-
Biology: : Lactic acid plays a crucial role in cellular respiration and metabolism. It is produced during anaerobic respiration and can be converted back to glucose in the liver .
-
Medicine: : Lactic acid is used in various pharmaceutical products for its antibacterial properties. It is also used in topical formulations for its keratolytic and moisturizing effects .
-
Industry: : Lactic acid is used in the food industry as a preservative and flavoring agent. It is also used in the textile and leather industries for dyeing and tanning .
Mécanisme D'action
Lactic acid exerts its effects through several mechanisms:
-
Metabolic Pathways: : Lactic acid is involved in the glycolytic pathway, where it is produced from pyruvate during anaerobic respiration. It can be converted back to pyruvate and then to glucose through gluconeogenesis .
-
Antibacterial Properties: : Lactic acid lowers the pH of its environment, creating an acidic condition that inhibits the growth of many pathogenic bacteria .
-
Immune Modulation: : Lactic acid and its associated ions can modulate immune cell functions, influencing the activity of T cells, macrophages, and neutrophils .
Comparaison Avec Des Composés Similaires
Lactic acid can be compared with other similar compounds such as glycolic acid and acetic acid:
-
Glycolic Acid: : Both lactic acid and glycolic acid are alpha-hydroxy acids (AHAs) used in skincare products. glycolic acid has a smaller molecular size, allowing it to penetrate deeper into the skin, whereas lactic acid is more superficial and generally better tolerated .
-
Acetic Acid: : Lactic acid is ten times more acidic than acetic acid due to intramolecular hydrogen bonding between the hydroxyl and carboxyl groups .
-
Lactate: : Lactate is the conjugate base of lactic acid. While lactic acid is the protonated form, lactate carries a negative charge and is involved in various metabolic processes .
Conclusion
Lactic acid is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable substance in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C9H18O9 |
|---|---|
Poids moléculaire |
270.23 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid |
InChI |
InChI=1S/3C3H6O3/c3*1-2(4)3(5)6/h3*2,4H,1H3,(H,5,6) |
Clé InChI |
SEBVWSLCNXRBEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)



![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)



![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)


